N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide is an organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpyrimidines and methanesulfonamide derivatives, such as:
- N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide
- N-(3-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide
Uniqueness
N-(3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl)methanesulfonamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-[3-methoxy-4-(4-methoxypyrimidin-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-19-12-6-9(16-21(3,17)18)4-5-10(12)11-7-14-8-15-13(11)20-2/h4-8,16H,1-3H3 |
InChI Key |
XACKRBBKZPPQTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN=CN=C2OC |
Origin of Product |
United States |
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